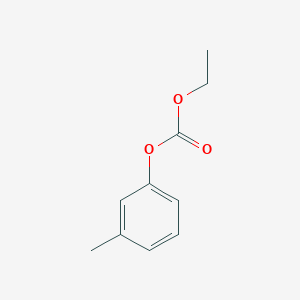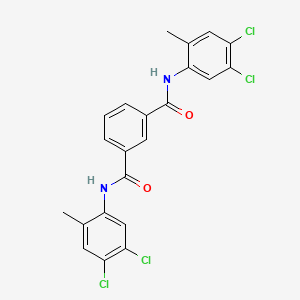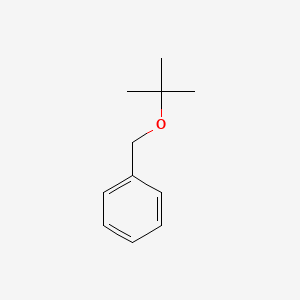
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea is an organic compound with the molecular formula C12H18N2O It is a derivative of urea, characterized by the presence of a dimethyl group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea can be synthesized through the reaction of 2-ethyl-6-methylaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions for about an hour. The product is then purified by recrystallization using a mixture of ethyl acetate and diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Nitro or halogen-substituted derivatives of the original compound.
Scientific Research Applications
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets are subject to ongoing research, but its effects are likely mediated through binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
1,1-Diethyl-3-(2-ethyl-6-methylphenyl)urea: Similar structure but with ethyl groups instead of methyl groups.
1,1-Dimethyl-3-(3-methylphenyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.
1,1-Dimethyl-3-(2-phenylethyl)urea: Similar structure but with a phenylethyl group instead of an ethyl-methylphenyl group.
Uniqueness
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(2-ethyl-6-methylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C12H18N2O/c1-5-10-8-6-7-9(2)11(10)13-12(15)14(3)4/h6-8H,5H2,1-4H3,(H,13,15) |
InChI Key |
YELRYOUMQUCMHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)


![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)







![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)

